Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate
Description
Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate (CAS: 2168882-38-8) is a trisubstituted 1,3,5-triazine derivative featuring a chloro group at position 6, an amino group at position 4, and a tert-butyl ester-linked acetamide moiety at position 2. Its molecular formula is reported as C₈H₁₁ClN₆O₂ with a molecular weight of 249.04 g/mol . The tert-butyl ester group enhances steric bulk and hydrolytic stability compared to methyl or ethyl esters, making it advantageous in prodrug design or as a synthetic intermediate for further functionalization.
Properties
Molecular Formula |
C9H14ClN5O2 |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H14ClN5O2/c1-9(2,3)17-5(16)4-12-8-14-6(10)13-7(11)15-8/h4H2,1-3H3,(H3,11,12,13,14,15) |
InChI Key |
FRTPSLYIFLOUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=NC(=NC(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate typically involves the reaction of cyanuric chloride with tert-butyl glycinate in the presence of a base such as sodium carbonate. The reaction is carried out in an ice bath to control the temperature and prevent side reactions. The intermediate product is then treated with an amine, such as 4-amino-6-chloro-1,3,5-triazine, to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic hydrolysis is carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted triazine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazine ring and its substituents play a crucial role in the binding affinity and specificity of the compound. The molecular pathways involved include inhibition of key enzymes in metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar 1,3,5-Triazine Derivatives
Key Observations :
Physicochemical and Pharmacokinetic Properties
Lipophilicity (logP/logk):
- The target compound’s tert-butyl ester likely increases lipophilicity compared to derivatives with polar groups (e.g., Compound 2 in with logk = −0.38) .
- Ethyl and methyl esters () are less lipophilic than tert-butyl but more soluble in aqueous media .
Stability and Reactivity:
- The chloro group at position 6 in the target compound allows further substitution, similar to dichloro-triazines (e.g., C₆H₆Cl₂N₄O₂ in ), though the amino group at position 4 may moderate reactivity .
- Tert-butyl esters resist hydrolysis better than methyl/ethyl esters, enhancing metabolic stability .
Biological Activity
Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate is a compound belonging to the class of triazine derivatives, which are characterized by their six-membered heterocyclic ring containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agriculture.
Chemical Structure and Properties
The specific structure of this compound includes a tert-butyl group and an amino-substituted triazine moiety , contributing to its unique properties. The presence of the bulky tert-butyl group enhances steric stability and may influence the compound's interactions with biological targets.
Biological Activities
Research indicates that triazine derivatives like this compound exhibit a range of biological activities:
- Antimicrobial Activity : Triazines have been studied for their potential as antimicrobial agents. The specific activity of this compound against various pathogens has yet to be fully elucidated but is anticipated based on structural similarities to known antimicrobial triazines.
- Anticancer Potential : Some triazine derivatives are known to inhibit cancer cell proliferation. Studies on related compounds suggest that this compound may exhibit similar properties due to its structural features.
- Enzyme Inhibition : Interaction studies reveal that this compound may inhibit certain enzymes, which could be beneficial in therapeutic applications targeting specific diseases.
Interaction Studies
Interaction studies involving this compound focus on its binding affinities and mechanisms of action with biological targets. These studies help elucidate the compound's therapeutic potential and guide further development.
Table: Comparison of Biological Activities of Triazine Derivatives
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Bulky tert-butyl group enhances activity | Antimicrobial, anticancer |
| 4-Amino-6-chloro-s-triazine | Structure | Basic structure similar but without tert-butyl group | Used in herbicides |
| N-(4-Amino)-triazole derivatives | Structure | Similar nitrogen-rich heterocycles | Often used as antifungal agents |
Case Studies
Recent studies have explored the biological activity of triazine derivatives in various contexts:
- Antiviral Activity : A study highlighted the potential of triazine compounds in inhibiting viral replication. The mechanism involves interference with viral entry or replication processes.
- Toxicological Assessments : Toxicological evaluations indicate that certain triazine derivatives exhibit low toxicity profiles while maintaining significant biological activity. This is crucial for their development as safe therapeutic agents.
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is essential for predicting its behavior in biological systems. Studies suggest favorable absorption characteristics and metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
